
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide, also known as BMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMCA is a halogenated acetamide that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Physiologically, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to have antitumor, antimicrobial, and antifungal activities. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide research, such as the synthesis of analogs with improved pharmacological properties, the development of new synthetic methods for N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide, and the investigation of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide's potential applications in other fields, such as catalysis and energy storage. Furthermore, the mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide needs to be further elucidated to understand its potential therapeutic applications fully.
Conclusion:
In conclusion, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide can be synthesized using different methods, such as the reaction of 3-bromo-4-methoxyaniline with chloroacetyl chloride in the presence of a base or the reaction of 3-bromo-4-methoxyphenylacetic acid with thionyl chloride followed by reaction with ammonia. The yield of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been studied for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to exhibit antitumor, antimicrobial, and antifungal activities. In organic synthesis, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been used as a building block for the synthesis of other compounds. In material science, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKTVWTEUEDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
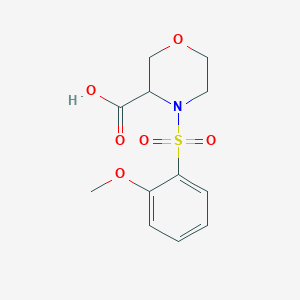
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)

![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
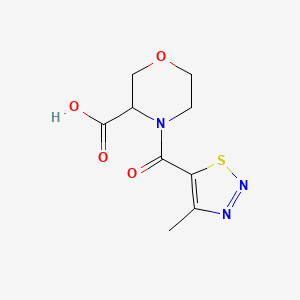

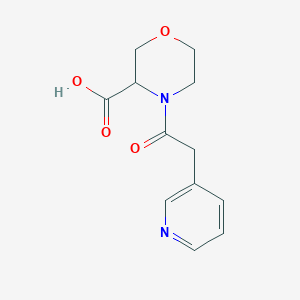
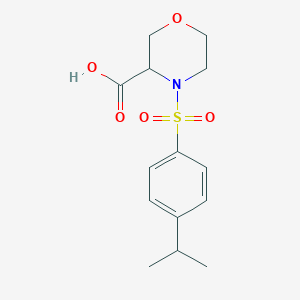
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
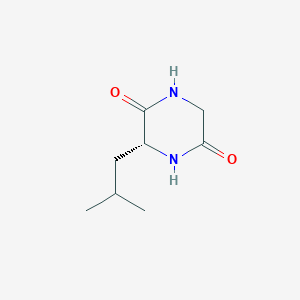
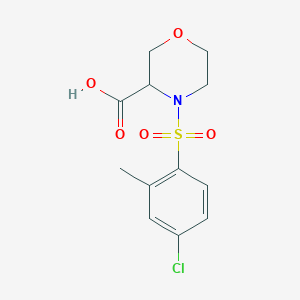
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)